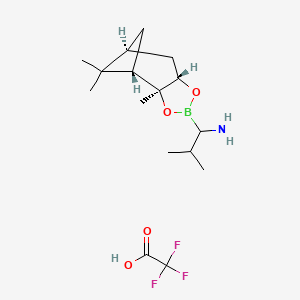![molecular formula C19H29ClN2O3 B14792967 Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-3-(®-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a chlorophenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of tert-Butyl ®-3-(®-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl moiety is introduced to the piperidine ring.
Attachment of the tert-butyl group: The tert-butyl group can be introduced using tert-butyl chloroformate under basic conditions.
Incorporation of the aminoethoxy group: This step typically involves a nucleophilic substitution reaction where the aminoethoxy group is attached to the chlorophenyl moiety.
Industrial production methods may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
tert-Butyl ®-3-(®-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl ®-3-(®-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which tert-Butyl ®-3-(®-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl ®-3-(®-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-3-(®-(2-hydroxyethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate: This compound has a hydroxyethoxy group instead of an aminoethoxy group, which may result in different reactivity and biological activity.
tert-Butyl ®-3-(®-(2-aminoethoxy)(4-chlorophenyl)methyl)piperidine-1-carboxylate: The position of the chlorine atom on the phenyl ring can influence the compound’s chemical properties and interactions.
Propriétés
Formule moléculaire |
C19H29ClN2O3 |
|---|---|
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29ClN2O3/c1-19(2,3)25-18(23)22-10-5-7-15(13-22)17(24-11-9-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,9-11,13,21H2,1-3H3 |
Clé InChI |
IHAXPLZASWQHMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)


![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)

![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
